While no paper specifically focuses on 6-methyl-4-phenylquinazoline itself, several papers describe the synthesis and properties of closely related compounds, namely ethyl 6-methyl-4-phenyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds belong to the quinazolinone class, a group of heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolinones are important scaffolds in organic chemistry and medicinal chemistry, exhibiting a wide range of biological activities, making them valuable targets for drug discovery and material science research [, ].
6-methyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring, and are known for their diverse biological activities. This specific compound features a methyl group at the 6th position and a phenyl group at the 4th position of the quinazoline ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 6-methyl-4-phenylquinazoline can be achieved through several methods:
The reaction conditions for these methods often involve careful control of temperature and time to optimize yield and minimize by-products. The use of green chemistry principles is increasingly prevalent in industrial settings, promoting solvent-free reactions and recyclable catalysts.
The molecular structure of 6-methyl-4-phenylquinazoline can be represented as follows:
The structure consists of a quinazoline core with substituents that influence its reactivity and biological activity. The methyl group at position 6 and the phenyl group at position 4 are critical for its interaction with biological targets.
The compound's melting point is reported to be around 179-180 °C, indicating its stability under standard laboratory conditions . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure during synthesis.
6-methyl-4-phenylquinazoline participates in various chemical reactions:
Major products from these reactions include various substituted quinazolines that can exhibit altered pharmacological properties compared to the parent compound.
The mechanism of action for 6-methyl-4-phenylquinazoline primarily involves its interaction with specific molecular targets such as protein kinases. It has been identified as an inhibitor of tyrosine kinases, which play crucial roles in cell signaling pathways related to cell growth and proliferation. By inhibiting these enzymes, the compound may effectively interfere with cancer cell proliferation, making it a candidate for anticancer therapy .
6-methyl-4-phenylquinazoline is relatively stable under normal conditions but may undergo various transformations under specific chemical environments (e.g., acidic or basic conditions). Its solubility varies depending on the solvent used; polar solvents may enhance solubility due to potential interactions with functional groups present on the molecule.
Relevant analyses often include spectroscopic methods (NMR, IR) to assess purity and structural integrity post-synthesis .
6-methyl-4-phenylquinazoline has several potential applications in scientific research:
6-Methyl-4-phenylquinazoline belongs to the quinazoline family, a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidine ring. The systematic IUPAC name for the base scaffold is 6-methyl-4-phenylquinazoline, reflecting the methyl substituent at the 6-position and the phenyl group at the 4-position of the quinazoline core. The molecular formula is C₁₅H₁₂N₂, with a molecular weight of 220.27 g/mol. This compound exhibits structural isomerism with other disubstituted quinazolines (e.g., 5-methyl-4-phenyl or 7-methyl-4-phenyl variants), but its specific substitution pattern confers distinct electronic and steric properties [3] .
The quinazoline ring system adopts a planar conformation, with the 4-phenyl ring oriented perpendicularly due to steric constraints. Electronically, the molecule features an electron-deficient pyrimidine ring, while the 6-methyl group acts as a weak electron-donating substituent. This push-pull dynamic influences reactivity at the C2 and N3 positions, making them sites for electrophilic or nucleophilic modifications. The phenyl ring at C4 extends π-conjugation, enhancing intermolecular interactions like π-stacking in biological targets [6] .
Table 1: Nomenclature and Identifiers of Key 6-Methyl-4-Phenylquinazoline Derivatives
Compound Name | IUPAC Name | Molecular Formula | CAS Number |
---|---|---|---|
6-Methyl-4-phenylquinazoline | 6-methyl-4-phenylquinazoline | C₁₅H₁₂N₂ | 94206-83-4 |
2-(Chloromethyl)-6-methyl-4-phenylquinazoline 3-Oxide | 2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium | C₁₆H₁₃ClN₂O | 94206-84-5 |
5-Methyl-6-phenylquinazoline-2,4-diamine | 5-methyl-6-phenylquinazoline-2,4-diamine | C₁₅H₁₄N₄ | Not Available |
The quinazoline scaffold was first synthesized in 1869 by Griess, but 6-methyl-4-phenylquinazoline derivatives gained prominence in the mid-20th century. A breakthrough occurred in the 1980s when 2-(chloromethyl)-6-methyl-4-phenylquinazoline 3-oxide (CAS: 94206-84-5) emerged as a critical intermediate for benzodiazepine anxiolytics like chlordiazepoxide. This compound enabled regioselective nucleophilic substitutions at the chloromethyl group, facilitating efficient psychotherapeutic drug synthesis [3] .
In 2009, the discovery of the structurally analogous alkaloid 4-methyl-2-quinazolinamine from Streptomyces sp. GS DV232, isolated from Traditional Chinese Medicine (TCM) plants, highlighted the biological relevance of methyl-substituted quinazolines. Although not identical to 6-methyl-4-phenylquinazoline, this natural product demonstrated antiproliferative activity, underscoring the pharmacological potential of methylated quinazoline cores and inspiring synthetic efforts toward optimized derivatives [4].
Synthetic methodologies evolved significantly over decades:
Table 2: Evolution of Synthetic Methods for 6-Methyl-4-Phenylquinazoline Derivatives
Era | Method | Key Reagents/Conditions | Yield | Limitations |
---|---|---|---|---|
Classical (1980s) | Chloroacetylation/Cyclization | Chloroacetyl chloride, POCl₃, acetic acid | 75–80% | Low regioselectivity |
Modern (2010s) | Rh(III)-Catalyzed C–H Activation | Rh(III) catalysts, dioxazolones, 100°C | 60–75% | Requires inert atmosphere |
The 6-methyl-4-phenylquinazoline scaffold serves as a versatile template in medicinal chemistry due to its balanced hydrophobicity, π-stacking capability, and sites for rational modifications. Key applications include:
Table 3: Biological Activities of 6-Methyl-4-Phenylquinazoline Derivatives
Derivative Class | Biological Target/Activity | Key Findings | Reference |
---|---|---|---|
2-Aminoquinazolines | A₂A adenosine receptor antagonism | 6-Methyl substitution reduces affinity (Kᵢ > 10,000 nM) vs. 6-Br (Kᵢ = 20 nM) | [1] |
Quinazoline-3-oxides | Bronchodilation | Chloromethyl group enables amine conjugates with improved pulmonary selectivity | |
Quinazoline-2,4-diamines | Biotin carboxylase inhibition | Binds to E. coli enzyme active site (IC₅₀ undisclosed) | [5] |
In heterocyclic synthesis, the scaffold’s reactivity enables diverse transformations:
This multifunctionality solidifies 6-methyl-4-phenylquinazoline’s role as a privileged structure in drug discovery pipelines targeting oncology, neurology, and respiratory diseases [1] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: